molecular formula C18H19NO3S2 B6429296 methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate CAS No. 1704559-45-4

methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate

Cat. No.: B6429296
CAS No.: 1704559-45-4
M. Wt: 361.5 g/mol
InChI Key: UBFKDCZSCPBDPR-UHFFFAOYSA-N
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Description

Methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate is a complex organic compound that features a thiazepane ring, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the formation of the thiazepane ring and the incorporation of the thiophene moiety. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazepane and thiophene rings may interact with specific binding sites, altering the activity of the target molecules and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate is unique due to its combination of a thiazepane ring with a thiophene moiety and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler thiophene or thiazole derivatives.

Properties

IUPAC Name

methyl 2-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-22-18(21)14-6-3-2-5-13(14)17(20)19-9-8-16(24-12-10-19)15-7-4-11-23-15/h2-7,11,16H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFKDCZSCPBDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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